molecular formula C11H16N2OS B13063402 1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one

1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13063402
M. Wt: 224.32 g/mol
InChI Key: QSDDYYHMCLYSLU-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one is a heterocyclic compound featuring a 1,3-dimethyl-substituted thiazole ring linked to a pyrrolidine moiety via an ethanone bridge. The pyrrolidine group, a five-membered nitrogen-containing ring, contributes to conformational flexibility and hydrogen-bonding capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of dimethylthiazole and pyrrolidine groups. Below is a detailed comparison with analogous compounds from the literature:

Structural Analogues with Thiazole and Pyrrolidine Moieties

Compound Name Thiazole Substituents Pyrrolidine Group Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 1,3-Dimethyl 2-yl position ~236.3 (calculated) Not explicitly reported N/A
1-(2,4-Dimethylthiazol-5-yl)-2-(pyrrolidin-2-yl)ethan-1-one 2,4-Dimethyl 2-yl position ~236.3 (calculated) Discontinued; limited synthetic data
1-(2-Phenyl-1,3-thiazol-4-yl)ethanone 2-Phenyl None 203.26 Used in organic synthesis
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-pyrrolidinyl)ethanone N/A (pyrazole core) 1-yl position ~353.4 (calculated) Structural hybrid with pyrazole and thiophene

Key Observations :

  • Substituent Effects: The target compound’s 1,3-dimethylthiazole contrasts with phenyl-substituted thiazoles (e.g., 1-(2-phenyl-1,3-thiazol-4-yl)ethanone), where the bulky phenyl group enhances π-π stacking but reduces solubility compared to alkyl substituents .
  • Pyrrolidine vs. Other Heterocycles: The pyrrolidine group in the target compound differentiates it from pyridine- or adamantane-containing analogs (e.g., adamantyl ethanone pyridyl derivatives in ), which exhibit higher rigidity and lipophilicity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The dimethylthiazole group increases hydrophobicity compared to unsubstituted thiazoles but remains less lipophilic than phenyl-substituted analogs.
  • Solubility: Pyrrolidine’s basic nitrogen may improve aqueous solubility via salt formation, a feature absent in non-nitrogenous analogs like adamantyl derivatives .

Biological Activity

1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one is a compound that integrates a thiazole moiety with a pyrrolidine ring, which has been studied for its diverse biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

Key Features:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine Ring : Often associated with neuroactive compounds, contributing to the overall biological profile of the molecule.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that thiazole derivatives showed minimum inhibitory concentrations (MIC) against various bacterial strains, with some compounds exhibiting MIC values as low as 0.7 μg/mL against resistant strains .

2. Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential:

  • In vitro studies revealed that certain thiazole derivatives induce apoptosis in cancer cell lines through mitochondrial pathways. For instance, one compound in a related study was shown to activate caspase-3, leading to cell death in HT-29 colorectal cancer cells .

3. Neuroactive Properties

The pyrrolidine component suggests possible neuroactive effects. Compounds with similar structures have been reported to exhibit anticonvulsant activities, indicating potential therapeutic applications in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and pyrrolidine derivatives is heavily influenced by their structural components:

Substituent Effect on Activity
Dimethyl groupEnhances lipophilicity and bioavailability
Hydrophobic moietiesIncrease potency against cancer cell lines
Electron-withdrawing groupsImprove antimicrobial efficacy

Studies show that modifications at the 2-position of the thiazole ring significantly affect the compound's potency against cancer cells .

Case Studies

Several case studies have illustrated the efficacy of related compounds:

  • Anticancer Efficacy : A compound similar to this compound demonstrated significant cytotoxicity in A431 skin cancer cells with an IC50 value lower than doxorubicin, a standard chemotherapy drug .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values comparable to conventional antibiotics .

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2,5-dimethyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H16N2OS/c1-7-11(13-8(2)15-7)10(14)6-9-4-3-5-12-9/h9,12H,3-6H2,1-2H3

InChI Key

QSDDYYHMCLYSLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)CC2CCCN2

Origin of Product

United States

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